Ortho-Fluorine Substitution Increases Molecular Weight and Alters Physicochemical Profile Relative to Non-Fluorinated Parent
The introduction of a single ortho-fluorine atom on the benzyl ring increases the molecular weight from 205.30 g/mol (4-benzylamino-cyclohexanol) to 223.29 g/mol, a gain of +17.99 g/mol (+8.8%) . This substitution is expected to increase computed logP by approximately +0.4 to +0.6 units based on the well-characterized lipophilicity-enhancing effect of aromatic fluorine substitution in cyclohexanol scaffolds, though experimental logP values for the target compound remain unpublished [1]. The non-fluorinated analog has a reported density of 1.1±0.1 g/cm³ and boiling point of 339.2±35.0 °C; corresponding experimental data for the 2-fluoro derivative are not yet available in the public domain, representing a data gap for direct head-to-head comparison .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 223.29 g/mol; predicted logP shift ≈ +0.4 to +0.6 vs. non-fluorinated parent (class-level inference) |
| Comparator Or Baseline | 4-Benzylamino-cyclohexanol (CAS 1019573-01-3): MW = 205.30 g/mol; calculated logP baseline |
| Quantified Difference | ΔMW = +17.99 g/mol (+8.8%); estimated ΔlogP ≈ +0.4 to +0.6 units |
| Conditions | Calculated molecular weights; logP estimation based on class-level fluorine substitution effects in benzylamino-cyclohexanol scaffolds |
Why This Matters
The increased molecular weight and lipophilicity of the 2-fluoro derivative directly impact membrane permeability, off-target binding propensity, and pharmacokinetic predictions, making it unsuitable as a direct surrogate for the non-fluorinated parent in biological assays.
- [1] Kuujia. 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol (CAS 1184469-97-3). 'The fluorine atom enhances metabolic stability and bioavailability... Its balanced lipophilicity and hydrogen-bonding capacity make it a candidate for drug discovery efforts.' View Source
